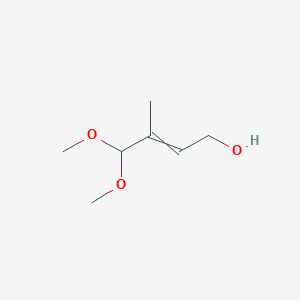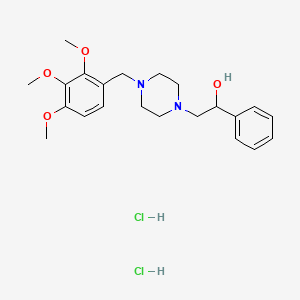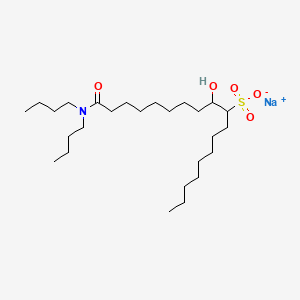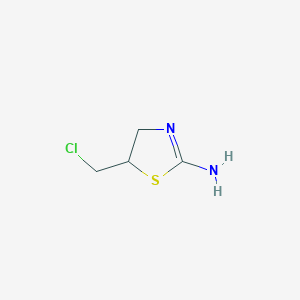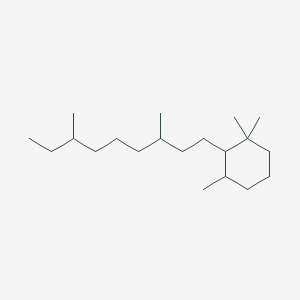
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is an organic compound with the molecular formula C21H42. It is a branched alkane with a cyclohexane ring, making it a part of the cycloalkane family. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 3,7-dimethylnonyl group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethylnonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, UV light, or other halogen sources.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,1,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
3,7-Dimethylnonane: A linear alkane with two methyl groups at positions 3 and 7.
Uniqueness
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is unique due to its combination of a cyclohexane ring with a branched nonyl group and multiple methyl substitutions. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
69903-61-3 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-(3,7-dimethylnonyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C20H40/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h16-19H,7-15H2,1-6H3 |
InChI Key |
OLXCDJBKPIBKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


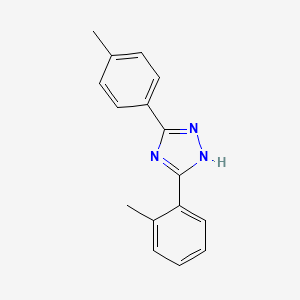
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
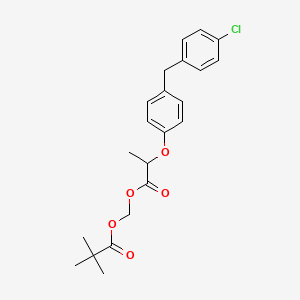

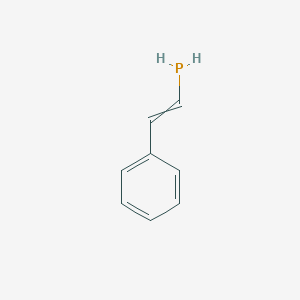
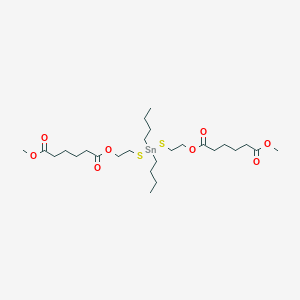
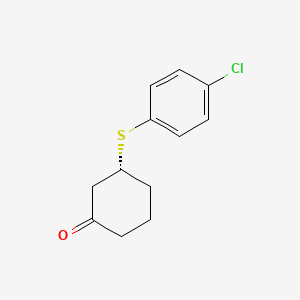
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
